molecular formula C22H18F2N4O3S B611659 N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide CAS No. 918505-61-0

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide

Cat. No. B611659
M. Wt: 456.46
InChI Key: SUNCACOTKLUNHD-UHFFFAOYSA-N
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Description

Vemurafenib-Analog is a potent BRAF inhibitor and the isomer of Vemurafenib. Vemurafenib, also known as PLX4032, RG7204 or RO5185426, is an orally bioavailable, ATP-competitive, small-molecule inhibitor of BRAF(V600E) kinase with potential antineoplastic activity. Vemurafenib received FDA approval for the treatment of late-stage melanoma on August 17, 2011.

Scientific Research Applications

Multicomponent Reaction Applications

  • The compound has been used in multicomponent reactions. For example, a study by Ryzhkova et al. (2023) explored the use of related chromeno[2,3-b]pyridines in multicomponent reactions for creating compounds with potential industrial, biological, and medicinal properties (Ryzhkova et al., 2023).

Catalysis Research

  • It has been employed as a catalyst. Zhang et al. (2016) synthesized magnetically separable graphene oxide anchored sulfonic acid nanoparticles that demonstrated high catalytic activity in the synthesis of related pyrazolo[3,4-b]pyridine derivatives (Zhang et al., 2016).

Polymer Synthesis

  • The compound has applications in polymer synthesis. Guan et al. (2014) synthesized novel soluble polyimides derived from related pyridine-containing high-performance polymers, highlighting its utility in developing materials with unique properties (Guan et al., 2014).

Heterocycle Synthesis

  • It is used in the synthesis of N-fused heterocycles, as demonstrated by Xu and Alper (2015), who synthesized pyrido[2,1-b]quinazolin-11-ones and dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones via palladium-catalyzed dearomatizing carbonylation (Xu & Alper, 2015).

Anticancer Research

  • It has been investigated in anticancer research. Mishra et al. (2014) constructed tetracationic hetero-bimetallacycles using a related pyridine-2,6-dicarboxamide ligand for potential anticancer applications (Mishra et al., 2014).

Fluorescence Sensing

  • The compound is utilized in fluorescence sensing applications. Yang et al. (2019) used related flexible ligands in the assembly of MOFs for fluorescence sensing of metal cations and anions (Yang et al., 2019).

properties

CAS RN

918505-61-0

Product Name

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide

Molecular Formula

C22H18F2N4O3S

Molecular Weight

456.46

IUPAC Name

N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfinamide

InChI

InChI=1S/C22H18F2N4O2S/c1-12(2)31(30)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27)

InChI Key

SUNCACOTKLUNHD-UHFFFAOYSA-N

SMILES

CC(C)S(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PLX4032-analog;  PLX 4032 analog;  PLX-4032 analog;  R7204 analog;  RG 7204 analog;  RO5185426 analog;  Vemurafenib-Analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
Reactant of Route 5
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
Reactant of Route 6
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide

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